Diphenylcyanoarsine

Catalog No.
S599995
CAS No.
23525-22-6
M.F
C13H10AsN
M. Wt
255.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenylcyanoarsine

CAS Number

23525-22-6

Product Name

Diphenylcyanoarsine

IUPAC Name

diphenylarsanylformonitrile

Molecular Formula

C13H10AsN

Molecular Weight

255.15 g/mol

InChI

InChI=1S/C13H10AsN/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H

InChI Key

BDHNJKLLVSRGDK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[As](C#N)C2=CC=CC=C2

Synonyms

Clark 2, diphenyl arsine cyanide

Canonical SMILES

C1=CC=C(C=C1)[As](C#N)C2=CC=CC=C2
  • Understanding its toxicological effects

    Research is conducted to understand the mechanisms by which DC causes harm at the cellular and organismal level. This knowledge is crucial for developing antidotes and improving treatment strategies for accidental exposure.

  • Developing detection methods

    Scientists research methods for sensitive and specific detection of DC in the environment and biological samples. This is important for monitoring potential use as a weapon, environmental contamination, and ensuring safety during research involving small quantities [].

  • Historical studies

    DC was used as a chemical weapon during World War I and by the Imperial Japanese Army in the Sino-Japanese War. Research into the history of its development, deployment, and long-term health effects on exposed populations contributes to our understanding of chemical warfare and strengthens efforts towards non-proliferation.

Diphenylcyanoarsine is an organoarsenic compound with the chemical formula C13_{13}H10_{10}AsN. It is known for its use as a chemical warfare agent, classified as a vomiting agent. This compound is structurally characterized by a central arsenic atom bonded to two phenyl groups and a cyano group, which contributes to its toxicity and biological activity. Diphenylcyanoarsine is often associated with historical military applications, particularly during World War I, where it was utilized alongside other organoarsenic compounds.

  • Oxidation: It can be oxidized to form diphenylarsinic acid, a more stable derivative.
  • Hydrolysis: In the presence of water, diphenylcyanoarsine can undergo hydrolysis, leading to the formation of diphenylarsinic acid and other byproducts.
  • Reactivity with Strong Oxidizers: The compound is incompatible with strong oxidizing agents, amines, and alkalis, potentially leading to vigorous or explosive reactions when mixed with diisopropyl ether .

Diphenylcyanoarsine exhibits significant biological activity due to its toxicity. It primarily acts as an irritant affecting the respiratory system, causing symptoms such as coughing, sneezing, and vomiting. Systemic effects may include headaches, nausea, and abdominal cramps. The compound's mechanism of action involves the disruption of cellular processes and potential neurotoxic effects due to arsenic's interaction with sulfhydryl groups in proteins .

Several methods exist for synthesizing diphenylcyanoarsine:

  • From Diphenylchlorarsine: A common method involves reacting diphenylchlorarsine with sodium cyanide in an aqueous solution. This process typically requires an excess of cyanide to ensure complete conversion .
  • Sandmeyer Reaction: Another synthesis route utilizes the Sandmeyer reaction involving phenyldiazonium chloride and sodium arsenite, followed by reduction and neutralization steps .

Historically, diphenylcyanoarsine has been used primarily in military contexts as a chemical warfare agent. Its application as a vomiting agent aimed to incapacitate enemy troops rather than cause lethal harm. Beyond military uses, research into its chemical properties has led to investigations into its potential applications in various fields such as toxicology and environmental science.

Studies have shown that diphenylcyanoarsine interacts adversely with biological systems. Research indicates that exposure can lead to cytotoxic and genotoxic effects, particularly through interactions with cellular thiol groups . These interactions highlight the compound's potential for inducing oxidative stress and damaging cellular components.

Diphenylcyanoarsine shares similarities with several other organoarsenic compounds, particularly those used in chemical warfare:

Compound NameFormulaPrimary UseToxicity Level
DiphenylchlorarsineC12_{12}H10_{10}AsClChemical warfare (vomiting agent)High
Adamsite (Diphenylaminechlorarsine)C12_{12}H11_{11}AsNChemical warfare (vomiting agent)High
Diphenylarsinic AcidC12_{12}H11_{11}AsO2_2Intermediate in organic synthesisModerate

Uniqueness of Diphenylcyanoarsine: While all these compounds are toxic and share applications in warfare, diphenylcyanoarsine's unique structure featuring the cyano group distinguishes it from others like diphenylchlorarsine and Adamsite. This cyano group not only affects its reactivity but also its specific biological interactions and mechanisms of toxicity.

Physical Description

Diphenylcyanoarsine is a colorless liquid, odorless to fruity.

UNII

SF5K94TPOF

Other CAS

23525-22-6

Wikipedia

Diphenylcyanoarsine

Dates

Modify: 2023-08-15

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